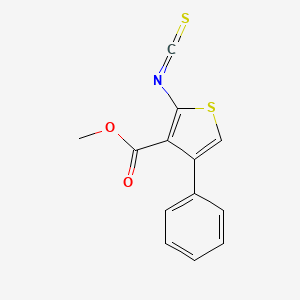

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDUVGOXMWXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with isothiocyanate reagents. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution.

Sulfoxides and Sulfones: Formed from oxidation.

Thiol Derivatives: Formed from reduction.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate features a thiophene ring substituted with an isothiocyanate group and a carboxylate ester. The presence of the isothiocyanate group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, in targeting cancer cells. For instance, the compound has been investigated for its ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancerous cells. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that thiophene derivatives can exhibit potent antibacterial activity against various pathogens. This compound was tested against several bacterial strains, demonstrating efficacy superior to standard antibiotics in some cases .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. The isothiocyanate group is crucial for its interaction with biological targets, enhancing its reactivity towards nucleophiles and facilitating binding to proteins involved in disease pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with methyl isothiocyanate under controlled conditions. This method allows for the creation of various analogs, which can be screened for enhanced biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Reaction with methyl isothiocyanate | Anticancer, Antimicrobial |

| Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate | Similar synthetic route | Antimicrobial |

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced potency against leukemia cells. The findings indicated that modifications to the side chains could significantly impact the inhibition of cell growth, suggesting a pathway for optimizing therapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth compared to controls .

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiophene ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate (CAS: 445232-30-4), which shares the thiophene core and methyl ester group but differs in substituents (Table 1).

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent (Position 2) | Substituent (Position 4) |

|---|---|---|---|---|

| Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate | C₁₃H₉NO₂S₂ | 275.35 | Isothiocyanato (-N=C=S) | Phenyl (-C₆H₅) |

| Methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate | C₂₃H₂₉NO₃S | 399.55 | Acylated amino (-NHCOC₅H₉CH₂) | 4-Isopropylphenyl (-C₆H₄C₃H₇) |

Key Differences:

Position 2 Substituent: The isothiocyanato group in the target compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling coupling reactions for functionalized derivatives. In contrast, the acylated amino group in the compared compound exhibits hydrogen-bonding capacity and stability, making it suitable for peptide-like architectures . The steric bulk of the cyclopentylpropanoyl group in the compared compound reduces reactivity but enhances thermal stability.

Physicochemical Properties

- Solubility : The target compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester and isothiocyanato groups. The compared compound’s higher molecular weight and bulky substituents may reduce solubility in polar solvents .

- Melting Point : Thiophene derivatives with rigid substituents (e.g., phenyl) typically exhibit higher melting points (>100°C). The compared compound’s flexible isopropyl and cyclopentyl groups may lower its melting point.

Biological Activity

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isothiocyanate functional group attached to a thiophene ring, which contributes to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 289.37 g/mol. The isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, which can alter their function and lead to significant biological effects.

The primary mechanism of action for this compound involves its interaction with biological molecules through the reactive isothiocyanate group. This group can:

- Induce Apoptosis : It promotes programmed cell death in cancer cells by modifying cellular signaling pathways.

- Inhibit Tumor Growth : By forming covalent bonds with proteins involved in cell proliferation and survival, it can hinder tumor growth.

- Modulate Enzyme Activity : The compound may inhibit specific enzymes, contributing to its anticancer effects .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated its effects on breast cancer (MCF-7), colon cancer (HT-29), and glioma (U87MG) cell lines.

- IC50 Values : The compound demonstrates IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity:

- Bacterial Strains : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Studies

-

Study on Cancer Cell Lines :

- Researchers investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability after 24 hours of treatment at concentrations as low as 10 µM.

- The study concluded that the compound induces apoptosis through caspase activation pathways.

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | ~10 | Apoptosis induction |

| Ethyl 2-isothiocyanato-5-methylthiophene-3-carboxylate | Antimicrobial | 50 | Cell wall synthesis inhibition |

| Phenyl isothiocyanate | Anticancer | ~15 | Protein modification |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur. For example:

- Step 1: React 4-phenylthiophene-3-carboxylate derivatives with thiourea or thiocyanate precursors under acidic conditions.

- Step 2: Introduce the isothiocyanate group via nucleophilic substitution using thiophosgene or carbon disulfide derivatives.

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Full characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm isothiocyanate C=N stretching at ~2050 cm<sup>-1</sup>), and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) of structurally similar thiophene derivatives (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

Q. Which spectroscopic methods are essential for characterizing this compound?

- <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methyl ester protons (δ 3.8–4.0 ppm).

- IR Spectroscopy: Detect isothiocyanate (-NCS) at ~2050 cm<sup>-1</sup> and ester carbonyl (C=O) at ~1700 cm<sup>-1</sup>.

- Mass Spectrometry: Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of CO2CH3 group). Cross-validate with elemental analysis for new compounds .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of this compound?

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for small-molecule refinement, optimizing parameters like displacement ellipsoids and hydrogen bonding networks. Validate using Mercury CSD for void analysis and packing similarity .

- Example: For related thiophene derivatives, SHELXL achieved R-factors < 5% with high-resolution data .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Hydrogen Bonding: Use graph set analysis (e.g., Etter’s notation) to classify motifs like D(2)<sup>1</sup> for N-H···O=C interactions.

- π-Stacking: Analyze phenyl-thiophene interactions via Mercury’s Materials Module, calculating centroid distances (3.5–4.0 Å typical).

- Impact: Strong hydrogen bonds may correlate with thermal stability, as seen in similar thiophene-3-carboxylates .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Scenario: Discrepancies in bond lengths (e.g., C=O in IR vs. XRD).

- Method: Cross-check using DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical vibrational frequencies.

- Case Study: For ethyl 2-amino-4-phenylthiophene-3-carboxylate, XRD confirmed planarity of the thiophene ring, while NMR indicated dynamic behavior in solution .

Methodological Tables

Table 1. Key Crystallographic Software for Structural Analysis

| Software | Functionality | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Mercury CSD | Crystal packing visualization | |

| ORTEP-3 | Thermal ellipsoid plotting |

Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Solution |

|---|---|---|

| Hydrolysis product | Moisture exposure | Use anhydrous solvents |

| Dimerization | High reaction temperature | Optimize to 60–80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.